N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a bromophenyl group, which can enhance its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions. The bromophenyl group is then introduced via a nucleophilic substitution reaction using a brominated precursor. The final step involves the acylation of the intermediate product with ethyl acetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, including antimicrobial and anticancer studies.
Industry: The compound’s reactivity and stability make it suitable for use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes or interference with essential metabolic processes .
Comparison with Similar Compounds
N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can be compared to other quinoxaline derivatives and bromophenyl compounds:
Quinoxaline Derivatives: Similar compounds include 2,3-diphenylquinoxaline and 2-methylquinoxaline, which also exhibit diverse biological activities. the presence of the bromophenyl group in the target compound may enhance its reactivity and specificity.
Bromophenyl Compounds: Compounds such as 4-bromophenylamine and 2-bromophenylacetic acid share the bromophenyl moiety, but their overall structures and properties differ significantly. The combination of the bromophenyl group with the quinoxaline core in the target compound provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C20H19BrN4O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C20H19BrN4O3/c1-3-24(13(2)26)19-20(28)25(17-11-7-6-10-16(17)23-19)12-18(27)22-15-9-5-4-8-14(15)21/h4-11H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
IJPGCEGJQLFIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br)C(=O)C |
Origin of Product |
United States |
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